

Application Notes and Protocols for the Synthesis of Gusperimus Analogs

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Compound of Interest

Compound Name: *Gusperimus*

Cat. No.: *B1672440*

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This document provides detailed methodologies for the synthesis of **Gusperimus** analogs, focusing on modifications of the spermidine and hydroxyglycine moieties. It includes experimental protocols, quantitative data on immunosuppressive activity, and visualizations of synthetic pathways and the mechanism of action.

Introduction

Gusperimus (formerly 15-deoxyspergualin) is an immunosuppressive agent with a unique mechanism of action, primarily involving the inhibition of nuclear factor-kappa B (NF-κB) activation through its interaction with Heat shock cognate 71 kDa protein (Hsc70).^{[1][2]} Its clinical use has prompted the development of analogs with improved potency, stability, and pharmacokinetic profiles. This guide outlines synthetic strategies for creating such analogs, including a potent methylated derivative, and provides protocols for their synthesis and characterization.

Data Presentation

Table 1: In Vivo Immunosuppressive Activity of Gusperimus Analogs

Compound	Modification	Dosage (mg/kg)	a-GVHD Score (Day +16)	Reference
Gusperimus (DSG)	Parent Compound	1.25	3.2 ± 0.6	[3]
60e	Methylated spermidine moiety	0.3	3.4 ± 0.8	[3]
LF 08-0299	Glycolic derivative	1.25	3.5 ± 0.7	[3]
56h	Monomethylated malonic derivative	1.25	4.1 ± 0.8	

Experimental Protocols

Protocol 1: General Synthesis of Gusperimus Analogs with Modified Spermidine Moiety (e.g., Analog 60e)

This protocol is based on the synthetic scheme for the preparation of analog 60e, a potent methylated derivative of a glycolic acid analog of **Gusperimus**.

Step 1: Synthesis of N-Protected 1-Alkylspermidine Synthon

A detailed procedure for creating the necessary protected spermidine backbone.

- Materials: Dibenzylamine, appropriate Michael acceptor (e.g., vinyl ketone), Sodium borohydride (NaBH₄), Methanol, Ethanol.
- Procedure:
 - Dissolve dibenzylamine in methanol.
 - Add the Michael acceptor dropwise at room temperature and stir for 12 hours.
 - Concentrate the mixture under reduced pressure.

- Dissolve the resulting β -amino ketone in ethanol.
- Cool the solution to 0°C and add NaBH₄ portion-wise.
- Allow the reaction to warm to room temperature and stir for 4 hours.
- Quench the reaction by the slow addition of water.
- Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield the amino alcohol.
- Protect the amino groups using standard procedures (e.g., Boc or Cbz protection) to yield the N-protected 1-alkylspermidine synthon.

Step 2: Coupling with the Glycolic Acid Moiety

- Materials: N-Protected 1-alkylspermidine synthon, Methyl 2-[(phenoxy carbonyl)oxy]acetate, Toluene.
- Procedure:
 - Dissolve the N-protected 1-alkylspermidine synthon and methyl 2-[(phenoxy carbonyl)oxy]acetate in toluene.
 - Heat the mixture at 80°C for 6 hours.
 - Cool the reaction to room temperature and concentrate under reduced pressure.
 - Purify the resulting ester by column chromatography on silica gel.

Step 3: Saponification

- Materials: Purified ester from Step 2, Sodium hydroxide (NaOH), Dioxane/Methanol/Water mixture.
- Procedure:
 - Dissolve the ester in a 1:1:1 mixture of dioxane, methanol, and water.

- Add a solution of NaOH and stir at room temperature for 3 hours.
- Acidify the mixture with 1N HCl and extract the product with ethyl acetate.
- Dry the organic layer and concentrate to yield the carboxylic acid.

Step 4: Amide Coupling and Guanidinylation

- Materials: Carboxylic acid from Step 3, N,N'-Bis(tert-butoxycarbonyl)-N''-triflylguanidine, Triethylamine, Dichloromethane (DCM), N,N-Diisopropylethylamine (DIPEA), 7-aminoheptanenitrile.
- Procedure:
 - Activate the carboxylic acid using a suitable coupling agent (e.g., DCC/HOBt).
 - Add the appropriate amine (e.g., a protected diamine) and stir until completion.
 - Deprotect the terminal amine.
 - Perform guanidinylation of the terminal amine using a guanidinating agent.
 - Deprotect the remaining protecting groups (e.g., using TFA) to yield the final **Gusperimus** analog.

Step 5: Purification and Characterization

- Purification: Purify the final compound using preparative reverse-phase HPLC.
- Characterization: Confirm the structure and purity of the analog using ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

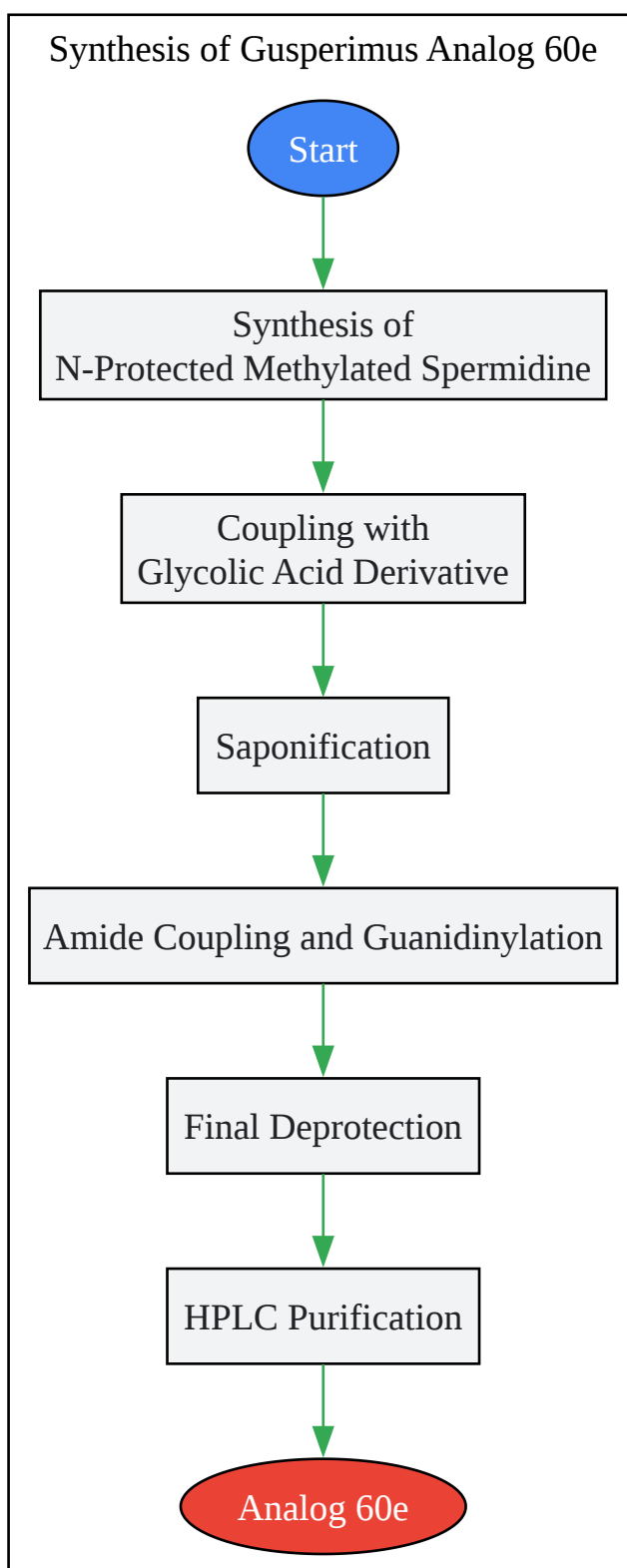
Protocol 2: Improved Synthesis of Gusperimus Analogs via Microwave-Accelerated Ugi Reaction

This protocol offers a more efficient, one-pot synthesis of the core structure of **Gusperimus** analogs.

- Materials: Appropriate aldehyde, amine, isocyanide, and carboxylic acid components, Methanol, Microwave reactor.
- Procedure:
 - Combine the aldehyde, amine, carboxylic acid, and isocyanide in a microwave-safe vessel containing methanol.
 - Seal the vessel and subject it to microwave irradiation at a specified temperature and time (e.g., 100°C for 20 minutes).
 - After cooling, concentrate the reaction mixture.
 - Purify the resulting Ugi product by flash chromatography.
 - Further modify the Ugi product as described in Protocol 1 (Steps 4 and 5) to obtain the final **Gusperimus** analog.

Visualizations

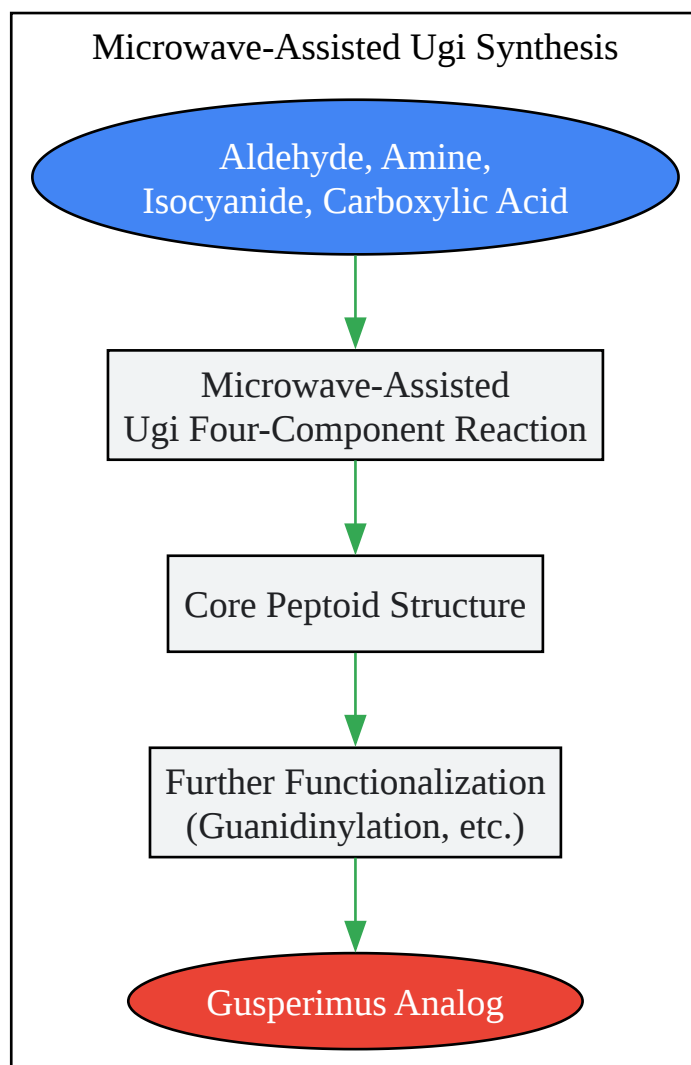
Synthesis Workflow



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Caption: Synthetic workflow for **Gusperimus** analog 60e.

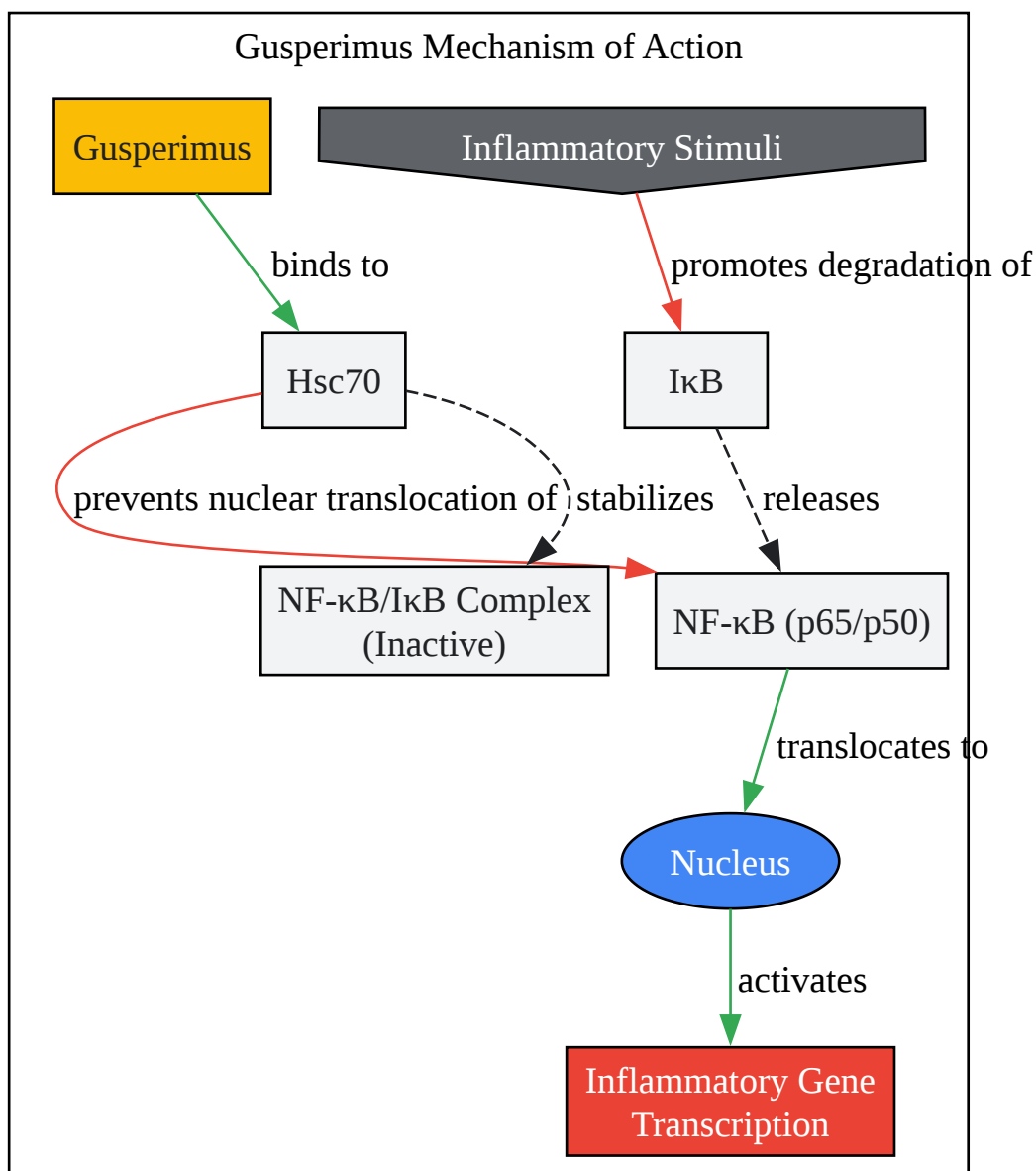
Alternative Synthesis Workflow



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Caption: Alternative synthesis via Ugi reaction.

Mechanism of Action



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Caption: **Gusperimus** inhibits NF-κB signaling.

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References

- 1. Improved synthesis of 15-deoxyspergualin analogs using the Ugi multi-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Immunosuppressive Activity Relationships of New Analogues of 15-Deoxyspergualin. 1. Structural Modifications ... [ouci.dntb.gov.ua]
- 3. Structure-immunosuppressive activity relationships of new analogues of 15-deoxyspergualin. 2. Structural modifications of the spermidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
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